molecular formula C18H18N2O3 B5630327 phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate

phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate

Cat. No.: B5630327
M. Wt: 310.3 g/mol
InChI Key: GQPGRJMHFDMFTK-UHFFFAOYSA-N
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Description

Phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate typically involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: Pyrrolidine and phenyl isocyanate.

    Reaction Conditions: The reaction is conducted in a solvent such as toluene at a temperature range of 50-70°C.

    Procedure: Pyrrolidine is added dropwise to a solution of phenyl isocyanate in toluene, and the mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate hydrochloride: Similar structure but with different substituents.

    Pyrrolidine-2-one: Contains a pyrrolidine ring but lacks the carbamate group.

    Pyrrolidine-2,5-diones: Contains additional functional groups that alter its reactivity and applications.

Uniqueness

Phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(20-12-6-7-13-20)15-10-4-5-11-16(15)19-18(22)23-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPGRJMHFDMFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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